Tetraammonium ((octylimino)bis(methylene))bisphosphonate
CAS No.: 94113-32-3
Cat. No.: VC18447706
Molecular Formula: C10H37N5O6P2
Molecular Weight: 385.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94113-32-3 |
|---|---|
| Molecular Formula | C10H37N5O6P2 |
| Molecular Weight | 385.38 g/mol |
| IUPAC Name | tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |
| Standard InChI | InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
| Standard InChI Key | ROGYYLQRCJOSSN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Properties
Tetraammonium ((octylimino)bis(methylene))bisphosphonate is defined by its ammonium counterions and a central bisphosphonate group linked to an octylimino chain. Key identifiers include:
The compound exhibits no defined stereocenters, rendering it racemic . Its ammonium groups confer high solubility in aqueous media, while the hydrophobic octyl chain may facilitate micelle formation or membrane interactions.
Comparative Analysis with Analogues
A structurally related compound, tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS 94202-08-1), shares the bisphosphonate core but substitutes the octyl group with a branched 2-ethylhexyl chain . This alteration reduces molecular symmetry and may influence lipid solubility, though comparative studies remain unpublished .
Synthesis and Manufacturing Challenges
Conventional Synthetic Pathways
The synthesis typically involves a two-step process:
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Formation of the Bisphosphonate Backbone: Reacting dimethyl phosphite with dichloromethane under basic conditions yields methylene-bisphosphonate intermediates .
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Quaternary Ammoniation: Treating the bisphosphonic acid with ammonium hydroxide introduces the tetraammonium counterions.
Alternative Methodologies
Recent advances propose a three-step strategy to circumvent side reactions :
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Ethyl ester protection using triethyl orthoformate.
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Acidic hydrolysis with trimethylsilyl bromide (TMSBr).
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Re-protection with trimethyl orthoformate (TOF) to yield high-purity product.
This method achieves 90% yield on multi-gram scales, though industrial adoption remains limited .
Reactivity and Functional Behavior
pH-Dependent Dissociation
The bisphosphonate moiety () exhibits three ionization states across physiological pH ranges:
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: Protonation of the phosphonate oxygens.
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: Deprotonation of the ammonium groups.
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: Full deprotonation to .
This pH sensitivity enables selective binding to calcium-rich surfaces, a trait exploited in hydroxyapatite targeting .
Chelation and Metal Interactions
In vitro studies of analogous bisphosphonates demonstrate strong affinity for () and () . The octyl chain may enhance lipid bilayer penetration, though direct evidence for tetraammonium ((octylimino)bis(methylene))bisphosphonate is lacking.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Conditions | 2–8°C, inert atmosphere | |
| Handling Precautions | PPE required; avoid inhalation | |
| Regulatory Status | Research-use only; not FDA-approved |
Acute toxicity data are unavailable, though ammonium salts generally exhibit low oral toxicity (LD > 2,000 mg/kg in rodents) .
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